molecular formula C12H25NO B7876704 2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol

2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol

Cat. No.: B7876704
M. Wt: 199.33 g/mol
InChI Key: SSQNAQHRWHEJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . It is a derivative of cyclohexylamine, featuring a propanol group attached to the nitrogen atom of the cyclohexylamine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 3,3,5-trimethylcyclohexylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with adrenergic receptors, particularly the beta-adrenergic receptors, which play a crucial role in regulating cardiovascular functions. By binding to these receptors, the compound can modulate heart rate and blood pressure, making it a potential candidate for the treatment of hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol stands out due to its unique combination of a cyclohexylamine core with a propanol group. This structure imparts specific chemical and biological properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry .

Properties

IUPAC Name

2-[(3,3,5-trimethylcyclohexyl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-9-5-11(13-10(2)8-14)7-12(3,4)6-9/h9-11,13-14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQNAQHRWHEJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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